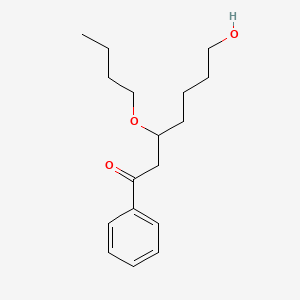

3-Butoxy-7-hydroxy-1-phenylheptan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

652146-25-3 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

3-butoxy-7-hydroxy-1-phenylheptan-1-one |

InChI |

InChI=1S/C17H26O3/c1-2-3-13-20-16(11-7-8-12-18)14-17(19)15-9-5-4-6-10-15/h4-6,9-10,16,18H,2-3,7-8,11-14H2,1H3 |

InChI Key |

OUOPRBKIICEZDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCCCO)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com This process involves breaking key chemical bonds, known as disconnections, and converting functional groups into their synthetic equivalents.

For 3-Butoxy-7-hydroxy-1-phenylheptan-1-one, the primary functional groups are a ketone, an ether, and a primary alcohol. The key strategic disconnections can be visualized as follows:

Figure 1: Retrosynthetic Disconnections for this compound

Disconnection A (C-O Ether Bond): The butoxy group can be disconnected to reveal a β-hydroxyketone and butanol. This disconnection suggests a Michael addition of butanol to an α,β-unsaturated ketone.

Disconnection B (C-C Bond α-β to the Ketone): An aldol-type disconnection between the second and third carbons would lead to benzaldehyde and a larger, functionalized ketone.

Disconnection C (C-C Bond further down the chain): Breaking the carbon chain at a strategic point, for instance, between the fourth and fifth carbons, could lead to two smaller, more manageable fragments, suggesting a convergent synthesis.

Based on the retrosynthetic analysis, several key bond-forming reactions are central to the synthesis of this compound:

Michael Addition: The formation of the ether linkage at the 3-position can be envisioned through a conjugate addition of butoxide to an α,β-unsaturated ketone precursor.

Aldol (B89426) Condensation: A classic carbon-carbon bond-forming reaction, an aldol condensation between a substituted ketone and an aldehyde could be employed to construct the main carbon skeleton.

Grignard Reaction: The addition of a Grignard reagent to an aldehyde or epoxide can be a powerful tool for forming carbon-carbon bonds within the heptane (B126788) chain.

Wittig Reaction: This reaction provides a reliable method for forming carbon-carbon double bonds, which can then be further functionalized. researchgate.net

Throughout the synthesis, the transformation of one functional group into another is crucial. Key interconversions would include:

Oxidation: The primary alcohol at the 7-position could be derived from the reduction of a corresponding carboxylic acid or aldehyde. Conversely, a precursor could be oxidized to achieve the desired alcohol functionality.

Reduction: The ketone at the 1-position could be introduced via the oxidation of a secondary alcohol. Selective reduction of other functional groups might be necessary at various stages.

Protection/Deprotection: To prevent unwanted side reactions, it may be necessary to protect the hydroxyl group or the ketone. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), while ketones can be protected as acetals or ketals.

Classical and Modern Synthetic Routes

Both linear and convergent approaches can be designed for the synthesis of this compound.

A linear synthesis involves the sequential modification of a starting material. A plausible linear route is outlined below:

Table 1: Proposed Linear Synthetic Route

| Step | Reaction | Starting Materials | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Benzene, 7-chloroheptanoyl chloride | AlCl₃ | 7-chloro-1-phenylheptan-1-one |

| 2 | Halogen Exchange | 7-chloro-1-phenylheptan-1-one | NaI, acetone | 7-iodo-1-phenylheptan-1-one |

| 3 | Williamson Ether Synthesis | 7-iodo-1-phenylheptan-1-one | Sodium butoxide | 7-butoxy-1-phenylheptan-1-one |

| 4 | α-Bromination | 7-butoxy-1-phenylheptan-1-one | Br₂, HBr | 2-bromo-7-butoxy-1-phenylheptan-1-one |

| 5 | Elimination | 2-bromo-7-butoxy-1-phenylheptan-1-one | DBU | 7-butoxy-1-phenylhept-2-en-1-one |

| 6 | Hydroboration-Oxidation | 7-butoxy-1-phenylhept-2-en-1-one | 1. BH₃·THF; 2. H₂O₂, NaOH | This compound |

This table is interactive and can be sorted by column.

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together. beilstein-journals.org This approach is often more efficient for complex molecules.

Fragment A Synthesis: 1-phenylprop-2-en-1-one (phenyl vinyl ketone) Fragment B Synthesis: 4-butoxybutan-1-ol

Table 2: Proposed Convergent Synthetic Route

| Step | Reaction | Starting Materials | Reagents | Product |

| Fragment A | ||||

| A1 | Mannich Reaction | Acetophenone, formaldehyde, dimethylamine HCl | Heat | 1-phenyl-3-(dimethylamino)propan-1-one |

| A2 | Elimination | 1-phenyl-3-(dimethylamino)propan-1-one | Heat | 1-phenylprop-2-en-1-one |

| Fragment B | ||||

| B1 | Protection | Butane-1,4-diol | DHP, H⁺ | 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol |

| B2 | Williamson Ether Synthesis | 4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol | NaH, Butyl bromide | 1-butoxy-4-(tetrahydro-2H-pyran-2-yloxy)butane |

| B3 | Deprotection | 1-butoxy-4-(tetrahydro-2H-pyran-2-yloxy)butane | H₃O⁺ | 4-butoxybutan-1-ol |

| Coupling | ||||

| C1 | Grignard Reagent Formation | 4-butoxybutan-1-ol | 1. PBr₃; 2. Mg | (4-butoxybutyl)magnesium bromide |

| C2 | Conjugate Addition | 1-phenylprop-2-en-1-one, (4-butoxybutyl)magnesium bromide | CuI | This compound (after workup) |

This table is interactive and can be sorted by column.

Catalytic Strategies in Synthesis

The introduction of catalytic methods can significantly improve the efficiency, selectivity, and environmental impact of the synthesis.

Catalytic Asymmetric Michael Addition: If a chiral version of this compound were desired, the Michael addition of butanol to phenyl vinyl ketone could be rendered enantioselective through the use of a chiral catalyst, such as a proline-derived organocatalyst or a chiral metal complex.

Transfer Hydrogenation: The reduction of any ketone or alkene intermediates could be achieved using catalytic transfer hydrogenation, which employs a hydrogen donor like isopropanol in the presence of a transition metal catalyst (e.g., a ruthenium or iridium complex). This method is often milder and safer than using metal hydrides.

C-H Activation: Modern synthetic strategies could potentially involve the direct C-H activation of a simpler precursor. For instance, a catalytic system could be employed to directly introduce the butoxy group at the 3-position of a saturated ketone, although this would be a challenging and cutting-edge approach.

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of this compound. uva.es Methodologies such as cross-coupling reactions, catalyzed by metals like palladium, copper, or gold, could be envisioned for connecting the phenyl group or for the formation of the heptan-1-one backbone. nih.govmdpi.com For instance, a palladium-catalyzed Heck reaction could potentially be employed to couple an appropriate aryl halide with an alkene precursor to form the carbon skeleton. uva.es Another plausible approach involves the use of gold catalysts, which have shown efficacy in various cyclization and addition reactions that could be adapted for the synthesis of this compound. mdpi.com The specific ligands and reaction conditions would be critical in directing the regioselectivity and yield of such transformations.

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis has emerged as a sustainable and efficient alternative to metal-based catalysis. Small organic molecules can be used to catalyze key bond-forming reactions with high levels of stereoselectivity. For the synthesis of this compound, an organocatalytic aldol or Michael addition could be a key step in constructing the chiral center at the C3 position.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective approach. nih.gov Enzymes such as lipases or ketoreductases could be employed for the enantioselective synthesis of chiral intermediates. researchgate.netresearchgate.net For example, a ketoreductase could be used for the stereoselective reduction of a corresponding diketone precursor to install the hydroxyl group at the C7 position with high enantiomeric excess. The use of whole-cell biocatalysts or isolated enzymes can offer mild reaction conditions and high selectivity, reducing the need for protecting groups and purification steps. nih.gov

Stereochemical Control and Diastereoselective Synthesis

Achieving the desired stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules.

Chiral Auxiliaries and Ligand Design

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as an alkylation or an aldol reaction. bath.ac.uk After the desired stereocenter is set, the auxiliary is removed. The design of chiral ligands for transition metal catalysts is another powerful strategy to induce asymmetry. Ligands containing chiral centers can create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product.

Asymmetric Induction Techniques

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. This can be achieved through various techniques, including the use of chiral catalysts, chiral reagents, or chiral solvents. In the context of synthesizing this compound, substrate-controlled diastereoselection could be employed, where an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction.

Optimization of Reaction Conditions for Enhanced Transformation Efficiency

The efficiency of a synthetic transformation is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and selectivity.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the rate and selectivity of a reaction. researchgate.netresearchgate.net Solvents can influence the solubility of reactants, the stability of intermediates, and the energy of transition states. For the synthesis of this compound, a systematic screening of solvents with varying polarities and coordinating abilities would be necessary to identify the optimal medium for each synthetic step.

Temperature is another critical parameter that can be controlled to enhance reaction efficiency. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions and decomposition of products. Therefore, finding the optimal temperature for each step is a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield.

Reagent Stoichiometry and Concentration Dependence

An analysis of reagent stoichiometry and concentration dependence is crucial for optimizing the synthesis of any chemical compound. This involves systematically varying the molar ratios of reactants and the concentration of reagents to maximize the yield and purity of the desired product while minimizing the formation of byproducts. However, without published synthetic routes for this compound, a discussion of these parameters remains purely theoretical.

Typically, this section would include:

A discussion of the key reagents involved in the synthesis.

An analysis of how varying the stoichiometry of these reagents impacts reaction outcomes.

Data tables illustrating the effect of different reactant ratios and concentrations on product yield and purity.

Due to the lack of available data, no such analysis or data presentation is possible for this compound.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is integral to modern synthetic chemistry, aiming to design processes that are environmentally benign and sustainable. This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.

A discussion on the application of green chemistry to the synthesis of this compound would ideally cover:

The evaluation of potential synthetic pathways based on green chemistry metrics.

The use of catalysts to improve reaction efficiency and reduce waste.

The selection of environmentally friendly solvents.

The development of energy-efficient reaction conditions.

Without established synthetic methods for this specific compound, a meaningful discussion on the integration of green chemistry principles is not feasible.

Chemical Reactivity and Mechanistic Investigations of 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One

Transformation of the Ketone Moiety

The phenyl ketone group is a key site for nucleophilic attack and reduction reactions. Its reactivity is influenced by the electron-withdrawing nature of the phenyl ring and the steric hindrance imparted by the adjacent alkyl chain.

Reduction Reactions and Product Stereoselectivity

The reduction of the ketone in 3-Butoxy-7-hydroxy-1-phenylheptan-1-one to a secondary alcohol can be achieved using various reducing agents. The stereochemical outcome of this transformation is of significant interest, as it can lead to the formation of diastereomeric products. The stereoselectivity is influenced by the presence of the nearby butoxy group and the distant hydroxyl group, which can direct the approach of the reducing agent.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov While both are effective, LiAlH₄ is a much stronger reducing agent and less selective in the presence of other functional groups. nih.gov For a molecule like this compound, the milder NaBH₄ is often preferred to avoid potential side reactions.

The stereochemical course of the reduction can often be predicted by established models. In the absence of strong chelating effects, the Felkin-Anh model is typically used to predict the major diastereomer. This model considers the steric bulk of the substituents on the adjacent chiral center (in this case, the carbon bearing the butoxy group) to predict the trajectory of the incoming hydride. However, the presence of the ether oxygen at the γ-position and the terminal hydroxyl group can lead to more complex behavior.

Directed reductions are a powerful strategy to control stereoselectivity. For instance, in β-hydroxy ketones, chelation control with reagents like zinc borohydride can lead to high diastereoselectivity. researchgate.net While the hydroxyl group in this compound is distant, the butoxy group at the γ-position may be capable of directing the reduction. A study on the reduction of β-alkoxy ketones using samarium diiodide demonstrated that certain alkoxy groups can act as directing groups, leading to the formation of anti-1,3-diol monoethers with high stereoselectivity. acs.org This suggests that the butoxy group could similarly influence the stereochemical outcome of the ketone reduction through chelation with the reducing agent.

The table below summarizes potential reduction reactions and their expected stereochemical outcomes based on analogous systems.

| Reducing Agent | Proposed Major Diastereomer | Rationale |

| Sodium Borohydride | Non-selective mixture | Under non-chelating conditions, the directing effect of the butoxy group is likely to be weak, leading to a mixture of diastereomers. |

| Zinc Borohydride | Potentially chelation-controlled | If the butoxy group can form a stable chelate with the zinc cation, it could direct the hydride attack from a specific face of the carbonyl, leading to a higher diastereoselectivity. |

| Samarium Diiodide | Potentially directed | By analogy to β-alkoxy ketones, the butoxy group might act as a directing group through complexation with samarium, favoring the formation of one diastereomer. acs.org |

Carbonyl Additions and Condensation Pathways

The electrophilic carbon of the ketone is susceptible to attack by a variety of carbon nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of tertiary alcohols. The addition of a Grignard reagent, for example, methylmagnesium bromide, would yield 3-Butoxy-7-hydroxy-1-phenyl-1-methylheptan-1-ol. Similar to reduction reactions, the stereoselectivity of these additions can be influenced by the adjacent chiral center.

Condensation reactions, such as the aldol (B89426) condensation, are also possible if the ketone can be enolized. However, under typical basic conditions, deprotonation would likely occur at the α-position to the ketone. The resulting enolate could then react with an aldehyde or another ketone.

Another important class of carbonyl addition reactions is the formation of acetals. In the presence of an alcohol and an acid catalyst, the ketone can be converted to a cyclic or acyclic acetal. researchgate.netpressbooks.pub This reaction is often used to protect the ketone functionality during transformations of other parts of the molecule, such as the hydroxyl group. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic acetal, which is stable under basic and nucleophilic conditions but can be readily removed by acid hydrolysis. researchgate.net

Reactivity of the Butoxy Ether Linkage

Ethers are generally considered to be chemically inert functional groups. However, under specific conditions, the butoxy ether linkage in this compound can undergo cleavage.

Cleavage Reactions and Deprotection Strategies

The cleavage of ethers typically requires strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids, such as hydrogen bromide (HBr) and hydrogen iodide (HI). openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, treatment with HBr would likely lead to the cleavage of the butoxy group to yield 3,7-dihydroxy-1-phenylheptan-1-one and bromobutane. The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. For a primary alkyl ether, the reaction typically proceeds via an SN2 mechanism, with the halide attacking the less sterically hindered carbon. openstax.org

It is important to note that these harsh acidic conditions could also affect the other functional groups. The ketone could undergo acid-catalyzed side reactions, and the primary alcohol could be converted to the corresponding alkyl halide. Therefore, selective cleavage of the butoxy ether in the presence of these other functionalities would be challenging.

More recently, milder methods for the cleavage of certain ethers have been developed. For example, cerium(III) chloride in combination with sodium iodide has been reported for the facile cleavage of tert-butyl ethers. researchgate.net While this specific reagent is for a tertiary ether, it highlights the ongoing development of more selective deprotection strategies that could potentially be adapted for other ether types.

Potential for Intramolecular Cyclization Involving the Ether

While less common, the ether oxygen could potentially participate in intramolecular reactions. However, given the structure of this compound, a direct intramolecular cyclization involving the butoxy group is unlikely due to the significant ring strain that would be generated.

Transformations Involving the Hydroxyl Group

The primary hydroxyl group at the C7 position is a versatile site for various chemical transformations, including oxidation, esterification, and etherification. The challenge in reacting this group lies in achieving selectivity in the presence of the ketone and ether functionalities.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be accomplished using a variety of oxidizing agents. Selective oxidation to the aldehyde would require mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the carboxylic acid and could potentially oxidize the benzylic position of the ketone as well. Chemoselective oxidation of a primary alcohol in the presence of a ketone can be challenging, but certain catalytic systems have been developed for this purpose. openstax.orgyoutube.com

Esterification of the hydroxyl group can be readily achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This reaction is generally highly selective for the hydroxyl group over the ketone.

Etherification of the primary alcohol, for instance, through a Williamson ether synthesis, would involve deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. The choice of base is critical to avoid deprotonation at the α-position of the ketone.

A significant potential reaction pathway involving the hydroxyl group is intramolecular cyclization. Under acidic conditions, the hydroxyl group could attack the protonated ketone, leading to the formation of a cyclic hemiketal. nih.gov Depending on the stability of the resulting ring, this could be a significant equilibrium process. For this compound, the attack of the C7 hydroxyl group on the C1 ketone would lead to a seven-membered ring, which is a thermodynamically feasible process. Further reaction with an alcohol under acidic conditions could lead to the formation of a cyclic ketal. The formation of substituted tetrahydropyrans through intramolecular cyclization of ω-hydroxy ketones is a well-established synthetic strategy. whiterose.ac.uk

The table below outlines some potential transformations of the hydroxyl group.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Oxidation (Aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde | Mild conditions are required to avoid over-oxidation and side reactions with the ketone. |

| Oxidation (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Carboxylic Acid | Harsher conditions, may also affect the ketone. |

| Esterification | Acetyl chloride, pyridine | Acetate Ester | Generally a highly selective reaction for the hydroxyl group. |

| Etherification | Sodium hydride, Methyl iodide | Methyl Ether | Requires a strong, non-nucleophilic base to avoid reaction at the ketone. |

| Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄) | Cyclic Hemiketal | An equilibrium process leading to a seven-membered ring. nih.gov |

Esterification and Etherification Reactions

The secondary hydroxyl group at the C-7 position is a prime site for esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, or more efficiently with an acyl halide or anhydride in the presence of a base, the hydroxyl group can be converted to an ester. The reaction with acetyl chloride, for example, would yield 3-butoxy-7-acetoxy-1-phenylheptan-1-one. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For instance, reaction with sodium hydride followed by methyl iodide would produce 3-butoxy-7-methoxy-1-phenylheptan-1-one.

A hypothetical comparison of reaction conditions and yields for these transformations is presented in Table 1.

| Reagent | Product | Conditions | Hypothetical Yield (%) |

| Acetic Anhydride, Pyridine | 3-Butoxy-7-acetoxy-1-phenylheptan-1-one | Room Temperature, 12h | 92 |

| Benzoyl Chloride, Triethylamine | 3-Butoxy-7-(benzoyloxy)-1-phenylheptan-1-one | 0 °C to Room Temperature, 6h | 88 |

| Sodium Hydride, then Methyl Iodide | 3-Butoxy-7-methoxy-1-phenylheptan-1-one | THF, 0 °C to Room Temperature, 24h | 75 |

| Sodium Hydride, then Benzyl Bromide | 7-(Benzyloxy)-3-butoxy-1-phenylheptan-1-one | DMF, Room Temperature, 18h | 81 |

Oxidation Pathways and Functional Group Interconversions

The secondary alcohol at C-7 can be oxidized to a ketone. The choice of oxidizing agent determines the outcome and can be selected to avoid side reactions with other functional groups. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are typically effective for this transformation, yielding the corresponding diketone, 3-butoxy-1-phenylheptane-1,7-dione.

Functional group interconversions can also be initiated from the hydroxyl group. For instance, it can be converted to a good leaving group, such as a tosylate, by reaction with tosyl chloride in pyridine. Subsequent reaction with a nucleophile, like sodium azide, would lead to the introduction of a new functional group, in this case, an azide. ub.edu

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of a ketone functional group allows for reactions at the alpha-carbon (C-2) through the formation of an enolate intermediate. bham.ac.uk The acidity of the alpha-protons makes them susceptible to deprotonation by a suitable base.

Alkylation and Acylation Reactions

Alkylation: Upon treatment with a strong base, such as lithium diisopropylamide (LDA), this compound can be deprotonated at the C-2 position to form a lithium enolate. This enolate is a potent nucleophile and can react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond. mnstate.edu For example, reaction of the enolate with ethyl iodide would yield 2-ethyl-3-butoxy-7-hydroxy-1-phenylheptan-1-one. It is often necessary to protect the hydroxyl group as a silyl (B83357) ether prior to enolate formation to prevent it from being deprotonated by the strong base.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the alpha-carbon. This reaction provides a route to 1,3-dicarbonyl compounds. For instance, quenching the enolate with acetyl chloride would yield 2-acetyl-3-butoxy-7-hydroxy-1-phenylheptan-1-one.

A summary of potential alpha-carbon functionalization reactions is provided in Table 2.

| Base | Electrophile | Product |

| Lithium Diisopropylamide | Methyl Iodide | 3-Butoxy-7-hydroxy-2-methyl-1-phenylheptan-1-one |

| Sodium Hydride | Benzyl Bromide | 2-Benzyl-3-butoxy-7-hydroxy-1-phenylheptan-1-one |

| Lithium Diisopropylamide | Acetyl Chloride | 2-Acetyl-3-butoxy-7-hydroxy-1-phenylheptan-1-one |

| Potassium tert-Butoxide | Ethyl Bromoacetate | Ethyl 2-(3-butoxy-7-hydroxy-1-oxo-1-phenylheptan-2-yl)acetate |

Rearrangement Pathways

While not extensively studied for this specific molecule, ketones with alpha-hydrogens can undergo acid-catalyzed rearrangements. For instance, under certain acidic conditions, protonation of the carbonyl oxygen followed by tautomerization to the enol could potentially lead to skeletal rearrangements if a more stable carbocation can be formed. However, for a simple acyclic ketone like this compound, such rearrangements are less common compared to cyclic systems.

Another potential rearrangement is the Wolff rearrangement if a diazoketone is first formed at the alpha-position. vanderbilt.edu This would involve a multi-step synthesis and is a more specialized transformation.

Mechanistic Studies of Key Reactions

Kinetic Isotope Effects and Reaction Rate Analysis

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step.

For the oxidation of the secondary alcohol at C-7, a primary KIE would be expected if the C-H bond at C-7 is broken in the rate-determining step. This can be studied by comparing the rate of oxidation of this compound with its deuterated analogue, 3-Butoxy-7-deuterio-7-hydroxy-1-phenylheptan-1-one. A kH/kD value significantly greater than 1 would support a mechanism where C-H bond cleavage is rate-limiting.

Similarly, for the enolate formation at C-2, a primary KIE could be observed when a bulky base is used, making the deprotonation step rate-determining. By comparing the rate of enolate formation for the parent compound with that of the 2,2-dideuterio analogue, insights into the transition state of the deprotonation step can be gained.

The following table provides hypothetical KIE data for key reactions.

| Reaction | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |

| Oxidation of C-7 Alcohol | C-7 Deuteration | 6.2 | C-H bond cleavage is in the rate-determining step. |

| Enolate Formation at C-2 | C-2 Deuteration | 4.5 | C-H bond cleavage is involved in the rate-determining step. |

| Aldol Condensation (with benzaldehyde) | C-2 Deuteration | 1.1 | C-H bond cleavage is not the rate-determining step. |

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of a chemical transformation. For a molecule such as this compound, which possesses a ketone, a secondary ether, and a primary alcohol, several types of intermediates could be postulated in its reactions. However, without experimental data, the exact nature of these transient species remains speculative.

Typically, the study of reaction intermediates involves a combination of spectroscopic techniques and computational modeling. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for radical intermediates), and mass spectrometry can be employed to detect and characterize short-lived species. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product, also provide indirect evidence for the existence of specific intermediates.

Given the functional groups present in this compound, reactions could proceed through various intermediates, including:

Carbocations: In acid-catalyzed reactions, such as dehydration of the secondary alcohol or cleavage of the butoxy ether, carbocationic intermediates could be formed. The stability of these intermediates would influence the reaction pathway and the distribution of products.

Radicals: Under photochemical or radical-initiating conditions, reactions could involve the formation of radical intermediates. For instance, radical abstraction of a hydrogen atom could occur at various positions along the heptane (B126788) chain.

Anions: In base-catalyzed reactions, such as enolate formation at the α-position to the ketone, anionic intermediates would play a key role.

It is important to reiterate that these are hypothesized intermediates based on the structure of the molecule. Detailed mechanistic studies, which are currently not available in the literature for this specific compound, would be required for their definitive identification.

Derivatization Strategies for Structural Modification

The structural modification of this compound can be envisioned through the targeted reaction of its functional groups. Derivatization is a common strategy in medicinal chemistry and materials science to alter the physicochemical properties and biological activity of a lead compound.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Potential Reaction | Resulting Derivative Class |

| Hydroxyl Group | Esterification | Esters |

| Etherification | Ethers | |

| Oxidation | Aldehydes or Carboxylic Acids | |

| Ketone Group | Reduction | Secondary Alcohols |

| Grignard Reaction | Tertiary Alcohols | |

| Wittig Reaction | Alkenes | |

| Butoxy Group | Ether Cleavage | Alcohols |

The hydroxyl group at the 7-position offers a prime site for modification. Esterification with various carboxylic acids or their derivatives would yield a library of esters with potentially altered solubility and pharmacokinetic profiles. Similarly, etherification could introduce different alkyl or aryl groups. Oxidation of this primary alcohol would lead to the corresponding aldehyde or carboxylic acid, introducing new reactive handles for further modification.

The ketone at the 1-position is another key site for derivatization. Reduction of the ketone would yield a secondary alcohol, introducing a new stereocenter. Reaction with Grignard reagents could lead to the formation of tertiary alcohols, allowing for the introduction of a wide range of substituents. The Wittig reaction would enable the conversion of the carbonyl group into a carbon-carbon double bond, providing access to a series of alkene derivatives.

The butoxy ether at the 3-position is generally more stable but could be cleaved under harsh acidic conditions to yield the corresponding alcohol. This would provide another site for further functionalization.

While these strategies are chemically sound, their successful application to this compound would require experimental validation to determine optimal reaction conditions and to characterize the resulting products. The lack of published research in this area underscores the need for foundational studies to explore the chemical space around this molecule.

Theoretical and Computational Chemistry of 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One

Quantum Chemical Calculations: Unexplored Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. dergipark.org.trmdpi.com These computational methods can predict a variety of properties, including electronic structure and spectroscopic signatures.

Electronic Structure Elucidation (HOMO/LUMO Analysis)

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into how a molecule will interact with other species. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity. researchgate.net

For 3-Butoxy-7-hydroxy-1-phenylheptan-1-one, there are no published studies detailing its HOMO-LUMO energies or the resulting energy gap. Such an analysis would typically be performed using Density Functional Theory (DFT) calculations, which have been successfully applied to a wide range of organic molecules to elucidate their electronic properties. samipubco.comresearchgate.net Without these calculations, a definitive characterization of the molecule's electronic reactivity and stability remains unavailable.

Prediction of Spectroscopic Signatures

Computational methods are also employed to predict the spectroscopic signatures of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. samipubco.com DFT calculations are a common tool for predicting vibrational frequencies in IR spectra and chemical shifts in NMR spectra. samipubco.com

However, no theoretical or computational studies predicting the spectroscopic signatures of this compound have been found in the existing literature.

Conformational Analysis and Energy Landscapes: An Uncharted Territory

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide insights into the dynamic behavior and stability of different conformations. mdpi.com This technique is widely used in drug discovery and materials science to understand how molecules behave in different environments. mdpi.com

A review of the literature reveals no molecular dynamics simulations have been reported for this compound.

DFT Calculations for Stable Conformations

Density Functional Theory (DFT) can also be utilized to perform a systematic search for the most stable conformations of a molecule. researchgate.net By calculating the energies of various geometric arrangements, researchers can identify the low-energy conformations that are most likely to be populated at a given temperature.

There are currently no published DFT studies that have systematically investigated the stable conformations of this compound.

Reaction Mechanism Prediction and Transition State Characterization

Understanding the pathways through which a molecule reacts is a central goal of computational chemistry. Theoretical methods can be used to predict reaction mechanisms and characterize the high-energy transition states that connect reactants to products.

For this compound, there is no available research on the theoretical prediction of its reaction mechanisms or the characterization of any associated transition states. Such studies would provide valuable information about its chemical transformations and potential synthetic routes.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, providing a mathematical or graphical representation of a system's energy as a function of its geometry. A thorough mapping of the PES for this compound would identify its stable conformations (energy minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility, preferred shapes, and the energetic barriers for conformational changes. Such a study would involve systematic searches of the conformational space by varying the dihedral angles of the flexible butoxy and heptanone chains. At present, no such computational mapping for this compound is available in the scientific literature.

Molecular Interactions and Solvent Effects through Computational Methods

Understanding how this compound interacts with other molecules and how its properties are influenced by different solvents is critical for predicting its behavior in various chemical environments. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations with implicit or explicit solvent models, are adept at exploring these phenomena. These studies could reveal important information about hydrogen bonding capabilities of the hydroxyl and carbonyl groups, as well as hydrophobic interactions of the phenyl and alkyl moieties. The effect of solvent polarity on the conformational preferences and electronic structure of the molecule could also be quantified. To date, no computational investigations focusing on the intermolecular interactions or solvent effects of this compound have been documented.

Structure-Reactivity Relationship Predictions

Computational chemistry is instrumental in predicting the reactivity of a molecule by analyzing its electronic structure. Descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential maps, and atomic charges can provide valuable information about the sites susceptible to nucleophilic or electrophilic attack. For this compound, such analyses could predict the reactivity of the ketone, the hydroxyl group, and the aromatic ring. These predictions are foundational for understanding its chemical behavior and for designing new reactions. As with the other areas of computational analysis, specific structure-reactivity relationship predictions for this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatographic methods are fundamental for isolating and quantifying chemical compounds within a mixture. The development of a robust chromatographic method is essential for ensuring the purity and quality of 3-Butoxy-7-hydroxy-1-phenylheptan-1-one in a research or production setting.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. A typical method development would involve a systematic approach to optimize the separation of the target analyte from impurities and starting materials.

The process would begin with the selection of an appropriate stationary phase, likely a reversed-phase column such as a C18 or C8, due to the compound's moderate polarity. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be meticulously adjusted to achieve optimal retention and resolution. Gradient elution, where the solvent composition is changed over time, would likely be employed to ensure the efficient elution of all components in a complex mixture. Detection would most commonly be performed using a UV detector, set at a wavelength where the phenyl group of the compound exhibits maximum absorbance.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives Analysis

Due to the presence of a hydroxyl group and a relatively high molecular weight, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step would be necessary to convert the hydroxyl group into a more volatile and thermally stable functional group, such as a silyl (B83357) ether (e.g., by reaction with BSTFA) or an ester.

Once derivatized, the compound could be analyzed on a non-polar or medium-polarity capillary column. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from any side products of the derivatization reaction or other volatile impurities. Flame Ionization Detection (FID) would be a suitable detection method due to its general response to organic compounds. For more definitive identification, Mass Spectrometry (MS) would be coupled with GC (GC-MS).

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This would typically be achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. The development of a chiral separation method would involve screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase for HPLC) to find a combination that provides baseline resolution of the two enantiomers.

Spectroscopic Approaches for In-Situ Reaction Monitoring and Complex Mixture Analysis

Spectroscopic techniques are invaluable for gaining real-time insights into reaction kinetics and for the structural elucidation of compounds within complex mixtures without the need for prior separation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, 1D NMR (¹H and ¹³C) would confirm the basic structure, while advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

In a research context, advanced NMR methods such as Diffusion Ordered Spectroscopy (DOSY) could be used to analyze mixtures by separating the signals of different components based on their diffusion coefficients. Furthermore, in-situ NMR monitoring, using a flow-NMR setup, could provide real-time information on the progress of a reaction that produces or consumes this compound, allowing for detailed kinetic analysis. The importance of reporting NMR data with high precision is crucial for unambiguous structural verification and future dereplication efforts. nih.gov

Mass Spectrometry for Reaction Monitoring and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this compound, confirming its molecular formula.

In the context of reaction monitoring, MS can be used to track the disappearance of reactants and the appearance of products in real-time. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the sensitive and selective detection of MS, making it an ideal tool for identifying and quantifying this compound at trace levels in complex matrices. Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation patterns of the molecule, which can aid in its structural confirmation and in the identification of related impurities.

Infrared and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify and track the functional groups within a molecule by measuring the vibrations of its bonds. For a molecule such as this compound, these techniques provide a characteristic fingerprint, allowing for qualitative analysis and the monitoring of chemical transformations.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound would produce distinct absorption bands. The O-H group of the secondary alcohol gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding. quimicaorganica.orgorgchemboulder.com The C=O stretch of the phenyl ketone is another prominent feature, typically appearing as a strong, sharp band around 1685 cm⁻¹, with its position influenced by the conjugation with the phenyl ring. orgchemboulder.com The C-O stretching vibrations from the secondary alcohol and the butoxy ether would be found in the fingerprint region, between 1260-1050 cm⁻¹. Specifically, the C-O stretch of a secondary alcohol is expected around 1100 cm⁻¹, while ethers show strong C-O stretching in the 1150-1050 cm⁻¹ range. libretexts.orgspectroscopyonline.com The presence of the phenyl group would be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. dtic.mil

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the ketone will be observable. researchgate.net The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong and provide a clear marker for the phenyl group. wiley.com The aliphatic C-H stretching and bending vibrations of the heptane (B126788) chain and butoxy group would also be present in both IR and Raman spectra.

By monitoring the presence, absence, or shift of these characteristic bands, researchers can track reactions such as oxidation of the alcohol to a ketone, or cleavage of the ether linkage.

Interactive Data Table: Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| Secondary Alcohol | O-H Stretch | 3500-3200 | Weak | Strong, Broad (IR) |

| Phenyl Ketone | C=O Stretch | ~1685 | ~1685 | Strong |

| Phenyl Ring | C=C Stretch | 1600-1450 | 1600-1450 | Medium to Strong |

| Ether | C-O Stretch | 1150-1050 | Observable | Strong (IR) |

| Secondary Alcohol | C-O Stretch | ~1100 | Observable | Strong (IR) |

| Phenyl Ring | Ring Breathing | Weak | ~1000 | Strong (Raman) |

| Alkyl Chain | C-H Stretch | 2960-2850 | 2960-2850 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is an essential technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While obtaining a suitable single crystal of the parent compound this compound might be challenging due to its flexible alkyl chain, preparing crystalline derivatives can facilitate structural analysis. This method provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the compound's constitution and understanding its spatial arrangement. nih.gov

For instance, derivatization of the hydroxyl group to form an ester (e.g., a benzoate (B1203000) or p-nitrobenzoate ester) can increase the propensity for crystallization and introduce heavy atoms, which aids in solving the crystal structure. The resulting crystal structure would definitively confirm the connectivity of the butoxy group at the 3-position and the hydroxyl group at the 7-position. Furthermore, it would reveal the conformation of the heptanone chain in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl or carbonyl groups.

The process involves irradiating a single crystal with X-rays and measuring the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 25.1 | Unit cell dimension. |

| β (°) | 95.5 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Applications and Advanced Material Science Integration of 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One

Exploitation of Specific Functional Groups for Material Modification in 3-Butoxy-7-hydroxy-1-phenylheptan-1-one

The unique molecular architecture of this compound, featuring a hydroxyl group, a butoxy ether linkage, and a phenyl ketone moiety, presents a versatile platform for the synthesis of novel polymers and the modification of existing materials. The distinct reactivity of each functional group allows for targeted chemical transformations, enabling the development of advanced materials with tailored properties. This section explores the potential applications of these functional groups in material science, drawing parallels from established polymer chemistry principles and the behavior of analogous molecular structures.

The Role of the Hydroxyl (-OH) Group

The terminal hydroxyl group is a primary site for polymerization and material modification. Its ability to participate in esterification, etherification, and urethane formation makes it a valuable handle for creating a diverse range of polymeric structures.

Polyester and Polycarbonate Synthesis: The hydroxyl group can react with dicarboxylic acids, acyl chlorides, or anhydrides to form polyester chains. Similarly, reaction with phosgene or its derivatives can yield polycarbonates. These reactions are fundamental in step-growth polymerization. For instance, the condensation reaction between a diol and a diacid is a classic method for polyester production. While specific data for this compound is not available, the general mechanism is well-established. nih.govacs.org The long aliphatic chain between the functional groups in this molecule could impart flexibility to the resulting polyester, potentially leading to materials with elastomeric properties.

Initiation of Ring-Opening Polymerization: The hydroxyl group can act as an initiator for the ring-opening polymerization (ROP) of cyclic monomers like lactones (e.g., caprolactone), lactides, and cyclic ethers (e.g., ethylene (B1197577) oxide). This process would result in a polymer chain being grafted from the oxygen atom of the hydroxyl group, creating a block copolymer architecture. For example, using benzyl alcohol as an initiator for the ROP of epoxides has been demonstrated to proceed in a controlled manner. rsc.org

Polyurethane Formation: The reaction of the hydroxyl group with isocyanates is the basis for polyurethane chemistry. If this compound were reacted with a diisocyanate, it could be incorporated into a polyurethane network as a chain extender or a soft segment, influencing the final material's mechanical properties. The presence of the butoxy and phenyl groups would be expected to modify the polarity and thermal stability of the resulting polyurethane.

Interactive Data Table: Potential Polymerization Reactions Involving the Hydroxyl Group

| Reaction Type | Co-reactant Example | Resulting Polymer Linkage | Potential Polymer Class |

| Polyesterification | Adipoyl chloride | Ester (-COO-) | Polyester |

| Polyurethane Formation | Methylene diphenyl diisocyanate (MDI) | Urethane (-NHCOO-) | Polyurethane |

| Ring-Opening Polymerization | ε-Caprolactone | Ester (-COO-) | Polyester (graft) |

| Etherification | Epichlorohydrin | Ether (-O-) | Polyether / Epoxy Resin |

The Influence of the Butoxy (-O-C₄H₉) Group

The butoxy group, an ether linkage, is generally less reactive than the hydroxyl or ketone groups. However, its presence significantly impacts the physical properties of the molecule and any resulting polymer.

Internal Plasticization: The flexible butyl chain of the butoxy group can act as an internal plasticizer. When incorporated into a polymer backbone, it can increase the free volume and chain mobility, leading to a lower glass transition temperature (Tg) and increased flexibility of the material. This effect is crucial in designing materials that require specific mechanical properties, such as toughness or elasticity.

Modification of Side Chains: While the ether linkage is generally stable, under certain conditions, it could be cleaved. However, its primary role in material modification is more passive, influencing the macroscopic properties of the polymer through its steric bulk and aliphatic nature. For example, tert-butoxy end groups in polymers have been identified and their mode of reaction studied, indicating their influence on polymerization initiation and termination steps. tandfonline.com

The Phenylheptanone Moiety: A Versatile Component

The phenyl ketone structure within the this compound molecule offers several avenues for material modification, particularly in the realm of high-performance polymers and photochemistry.

High-Performance Polymers: The phenyl ketone group is a characteristic feature of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. jlu.edu.cn While this compound is not a traditional monomer for PAEK synthesis, it could potentially be used as an additive or co-monomer to modify the properties of existing PAEKs. The incorporation of the flexible butoxy-heptanol chain could reduce the crystallinity and melting point, thereby improving processability. jlu.edu.cn

Photochemical Applications: Aromatic ketones, such as benzophenone (a structurally related compound), are well-known photoinitiators. acs.orgresearchgate.net Upon exposure to UV radiation, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate free radicals. These radicals can initiate the polymerization of vinyl monomers, such as acrylates and styrenes. The phenyl ketone moiety in this compound could potentially be exploited for UV-curing applications in coatings, adhesives, and inks. Furthermore, polymers containing phenyl vinyl ketone units are known to be photodegradable, which is a desirable property for certain applications where controlled material lifetime is required. rsc.orgnih.gov

Crosslinking Reactions: The carbonyl group of the ketone can undergo various chemical reactions that can be used to crosslink polymer chains. For example, it can react with hydrazides to form hydrazones or with amines to form Schiff bases. These crosslinking reactions can improve the thermal and mechanical stability of the material.

Interactive Data Table: Potential Applications of the Phenyl Ketone Moiety

| Application Area | Mechanism | Potential Outcome | Analogous System |

| UV Curing | Photoinitiation of radical polymerization | Formation of a crosslinked polymer network | 2-Hydroxy-2-methyl-1-phenylpropanone acs.org |

| High-Performance Polymer Additive | Modification of crystallinity and Tg | Improved processability of PAEKs | Poly(aryl ether ketone)s with meta-phenyl links jlu.edu.cn |

| Photodegradable Polymers | Norrish Type II cleavage upon UV exposure | Controlled degradation of the polymer backbone | Poly(phenyl vinyl ketone) nih.gov |

| Chemical Crosslinking | Reaction with diamines or dihydrazides | Formation of a thermoset material | Poly(aryl amino ketone)s mdpi.com |

Future Research Directions and Emerging Paradigms for 3 Butoxy 7 Hydroxy 1 Phenylheptan 1 One

Unexplored Synthetic Pathways and Novel Catalytic Systems

The synthesis of structurally precise molecules like 3-Butoxy-7-hydroxy-1-phenylheptan-1-one relies heavily on the development of innovative synthetic methodologies. While classical approaches may be employed, future research will likely focus on more efficient, selective, and scalable routes.

Unexplored Pathways: Future synthetic explorations could move beyond traditional multi-step linear syntheses. Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could offer a more efficient route. For instance, one fragment could be a phenyl ketone with a reactive handle, while the other could be a butoxy-containing alcohol fragment.

Another promising avenue is the use of photoredox catalysis to forge key carbon-carbon bonds. nih.gov The synergistic merger of photoredox and organocatalysis has been shown to enable the direct β-coupling of cyclic ketones with aryl ketones to generate γ-hydroxyketone adducts, a transformation that could be adapted for the synthesis of linear systems like the target molecule. nih.gov

Novel Catalytic Systems: The development of advanced catalytic systems is paramount. Research into metallacyclic iridium catalysts has shown promise for the enantioselective α-functionalization of ketones, which could be a key step in building the chiral center if one were desired. springernature.com Furthermore, gold nanoparticles (AuNPs) are emerging as highly selective and environmentally benign catalysts for various organic transformations, including oxidation and reduction reactions that could be integral to the synthesis. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalytic System | Potential Application in Synthesis | Advantages | Key Research Challenge |

|---|---|---|---|

| Iridium Photoredox Catalysis | C-C bond formation, functionalization of the ketone backbone. nih.gov | Mild reaction conditions, high functional group tolerance. | Substrate scope adaptation for linear ketones, control of regioselectivity. |

| Organocatalysis | Asymmetric aldol (B89426) or Michael additions to build the heptanone chain. | Metal-free, lower toxicity, readily available catalysts. | Catalyst loading, turnover frequency, and scalability. |

| Gold Nanoparticle (AuNP) Catalysis | Selective oxidation or reduction steps (e.g., reduction of a precursor ketone). mdpi.com | High selectivity, environmentally friendly, reusable. mdpi.com | Catalyst stability, preventing aggregation, precise control of particle size. mdpi.com |

| Enzymatic Catalysis | Enantioselective reduction of a diketone precursor to form the secondary alcohol. | High stereoselectivity, green reaction conditions (aqueous media). | Enzyme stability, substrate specificity, and cost. |

Advanced Mechanistic Insights via Cutting-Edge Spectroscopic Probes

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. While standard techniques like NMR and Mass Spectrometry are foundational, cutting-edge spectroscopic probes can provide unprecedented detail.

For a molecule like this compound, advanced two-dimensional NMR techniques (such as HSQC, HMBC, and NOESY) would be essential to unambiguously confirm its complex structure and the connectivity of the butoxy and hydroxyl groups along the heptanone chain.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process Raman spectroscopy, could be employed to monitor reaction progress in real-time. These techniques allow for the detection of transient intermediates and the kinetic profiling of catalytic cycles, providing data to validate proposed mechanisms. For example, during a catalytic coupling reaction, these probes could track the consumption of reactants and the formation of the product without the need for quenching and sampling.

Table 2: Advanced Spectroscopic Probes and Their Potential Insights

| Spectroscopic Probe | Information Gained for this compound |

|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals; confirmation of the C-O-C ether linkage and the position of the hydroxyl group. |

| In-situ FT-IR (ReactIR) | Real-time monitoring of key functional group transformations (e.g., disappearance of a starting material's carbonyl, appearance of the product's hydroxyl stretch). |

| Mass Spectrometry (HRMS) | Precise mass determination to confirm elemental composition; fragmentation analysis to verify the structure of the carbon backbone. |

| X-Ray Crystallography | Definitive 3D structure of the molecule if a suitable crystal can be obtained, confirming stereochemistry and conformation in the solid state. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The field of organic synthesis is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). iscientific.org These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. nih.govresearchgate.net

Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. nih.gov | Drastically reduces the time spent on literature searches and route design. |

| Reaction Outcome Prediction | Forecasts the likely products and yields of a given set of reactants and conditions. researchgate.neteurekalert.org | Allows chemists to prioritize experiments with the highest probability of success. |

| Condition Optimization | Identifies the optimal solvent, temperature, and catalyst for a specific reaction. | Minimizes the number of experiments needed, reducing waste and cost. |

| Novel Catalyst Discovery | Screens virtual libraries of compounds to identify potential new catalysts. | Accelerates the development of more efficient and selective catalytic systems. |

Development of Sustainable and Environmentally Benign Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound must incorporate the principles of green chemistry to develop environmentally benign protocols.

This involves several key areas:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalyst Choice: Shifting from stoichiometric reagents to catalytic systems, particularly those based on earth-abundant metals or metal-free organocatalysts. The use of biocatalysts or nanoparticles synthesized using plant extracts represents a frontier in this area. mdpi.comresearchgate.net

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photochemical or electrochemical synthesis, to reduce energy consumption.

Waste Reduction: Designing synthetic routes with high atom economy, minimizing the production of byproducts and incorporating recycling of solvents and catalysts. sciepublish.com

For example, a sustainable synthesis of the target molecule could involve a biocatalytic reduction step using a specific ketoreductase enzyme in an aqueous medium, followed by purification using techniques that minimize solvent use, such as supercritical fluid chromatography.

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Dichloromethane, Toluene, THF | Water, Ethanol, Supercritical CO₂, Ionic Liquids |

| Reagents | Stoichiometric metal hydrides (e.g., NaBH₄) | Catalytic hydrogenation, enzymatic reduction |

| Energy Input | High-temperature reflux | Photochemistry, mechanochemistry, ambient temperature reactions |

| Waste | Significant byproduct formation, difficult-to-recycle solvents | High atom economy, recyclable catalysts, biodegradable solvents |

Exploration of New Non-Clinical Applications in Advanced Chemical Systems

While some ketones have biological applications, the unique structure of this compound makes it a candidate for various non-clinical uses in advanced chemical systems. Its combination of a polar hydroxyl group, a semi-polar ether linkage, and a non-polar phenyl and alkyl chain gives it amphiphilic character.

Potential areas for exploration include:

Polymer Chemistry: The hydroxyl group could serve as a site for polymerization, allowing the molecule to be incorporated as a monomer into polyesters or polyurethanes. The bulky butoxy and phenyl groups could impart unique thermal or mechanical properties to the resulting polymers.

Advanced Solvents: Due to its varied functional groups, the compound could be investigated as a high-boiling point, polar aprotic solvent for specialized chemical reactions or as a component in solvent mixtures for extraction processes.

Organic Electronics: Phenyl-ketone structures are known chromophores. The molecule could be used as a building block for creating larger, conjugated systems for applications in organic light-emitting diodes (OLEDs) or as photosensitizers, although its inherent flexibility might be a drawback.

Functional Fluids: Its structure suggests potential use as a plasticizer, a lubricant additive, or a component in hydraulic fluids, where its thermal stability and viscosity would be key parameters.

Table 5: Potential Non-Clinical Applications and Relevant Structural Features

| Potential Application Area | Key Structural Feature(s) | Rationale |

|---|---|---|

| Polymer Additives/Monomers | Hydroxyl group, long alkyl chain, aromatic ring | The -OH group allows for covalent incorporation into polymer chains; the bulky side chains can modify polymer properties like flexibility and glass transition temperature. |

| Specialty Solvents | Ether and hydroxyl groups, phenyl ring | Provides a balance of polarity and non-polarity, potentially enabling the dissolution of a wide range of solutes. High molecular weight suggests a high boiling point. |

| Precursor for Fragrance Compounds | Phenylheptanone backbone | Many phenyl ketones are used in the fragrance industry. researchgate.net This molecule could be a precursor to other derivatives with desirable olfactory properties. |

| Building Block in Organic Synthesis | Multiple functional groups (ketone, alcohol, ether) | Each functional group can be selectively modified, making it a versatile intermediate for the synthesis of more complex target molecules. researchgate.net |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.